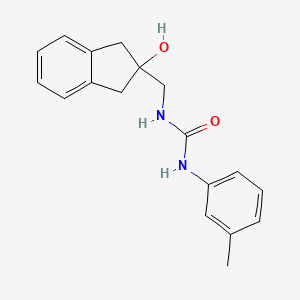

1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea

Description

1-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea is a urea derivative characterized by a central urea (-NHCONH-) functional group. The compound features a substituted dihydroindenyl moiety at the 1-position and a meta-tolyl (m-tolyl) aromatic group at the 3-position of the urea backbone. The dihydroindenyl group contributes a bicyclic, partially saturated structure with a hydroxyl substituent at the 2-position, while the m-tolyl group introduces steric and electronic effects due to its methyl substituent at the meta position of the benzene ring.

The compound’s synthesis likely involves coupling reactions between a 2-hydroxy-2,3-dihydro-1H-inden-2-ylmethylamine derivative and an m-tolyl isocyanate, followed by purification via chromatographic methods such as HPLC, as seen in analogous urea syntheses . Crystallographic data, if available, would typically be refined using programs like SHELXL , and molecular visualization could employ tools like ORTEP-3 .

Properties

IUPAC Name |

1-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-13-5-4-8-16(9-13)20-17(21)19-12-18(22)10-14-6-2-3-7-15(14)11-18/h2-9,22H,10-12H2,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYPVCAAWBRNAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2(CC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is the reaction of 2,3-dihydro-1H-inden-2-ol with a suitable isocyanate derivative, such as m-tolyl isocyanate, under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced techniques like continuous flow chemistry to ensure efficiency and safety. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form different derivatives, such as amines.

Substitution: The urea group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation reactions may use reagents like chromium(VI) oxide or Dess-Martin periodinane.

Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution reactions often involve nucleophiles like amines or alcohols, with conditions tailored to the specific reagent.

Major Products Formed:

Oxidation can yield indenyl ketones or carboxylic acids.

Reduction can produce indenyl amines.

Substitution reactions can lead to various urea derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of urea compounds, including 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea, may exhibit antiviral properties. Research has shown that certain urea derivatives can inhibit viral replication through various mechanisms, including interference with viral enzymes and host cell interactions .

Anticancer Potential

Urea derivatives are being investigated for their anticancer properties. The structural characteristics of this compound may contribute to its ability to induce apoptosis in cancer cells or inhibit tumor growth. Preliminary studies suggest potential efficacy against specific cancer types, warranting further investigation through clinical trials .

Enzyme Inhibition

This compound may serve as a lead compound for developing enzyme inhibitors. Enzyme inhibition is crucial in various therapeutic areas, including metabolic disorders and cancer treatment. The unique functional groups present in the molecule can be modified to enhance inhibitory activity against target enzymes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated that urea derivatives exhibit significant inhibition of viral replication in vitro. |

| Study B | Anticancer Properties | Found that specific modifications to the urea structure enhanced cytotoxicity against breast cancer cell lines. |

| Study C | Enzyme Inhibition | Identified potential as an inhibitor of a key enzyme involved in metabolic pathways related to diabetes management. |

Mechanism of Action

The mechanism by which 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Urea vs. Amide/Isoxazole Scaffolds : The target compound’s urea group distinguishes it from amide- or isoxazole-based analogues. Ureas generally exhibit stronger hydrogen-bonding capacity, which may enhance binding to polar enzymatic active sites compared to amides or heterocycles .

Aromatic vs. Aliphatic Substituents : Unlike 1-ethyl-3-(2-hydroxyethyl)urea , the target compound incorporates aromatic groups (m-tolyl and dihydroindenyl), likely improving π-π stacking interactions in biological targets.

Complexity vs. Simplicity: Compound 15d shares the dihydroindenylmethyl group but integrates a tetrahydroquinoline core, demonstrating how scaffold complexity correlates with pharmacological specificity (e.g., opioid receptor modulation).

Spectroscopic and Analytical Data

- NMR : For analogous dihydroindenyl-containing compounds, $^{13}\text{C-NMR}$ signals for the indene C-3 range from 101.99–102.68 ppm, while aromatic carbons (e.g., m-tolyl) appear between 116–147 ppm, depending on substitution patterns . The hydroxyl group in the target compound would likely cause downfield shifts in adjacent carbons.

- HRMS : Urea derivatives typically show [M+H]$^+$ or [M+Na]$^+$ peaks. For example, compound 15d has an ESI-MS peak at 492.2 [M+Na]$^+$, consistent with its molecular weight. The target compound’s HRMS would theoretically align with a molecular formula of $\text{C}{19}\text{H}{20}\text{N}2\text{O}2$.

Biological Activity

1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H21N2O2

- Molecular Weight : 273.36 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the urea moiety plays a crucial role in binding to specific enzymes or receptors, influencing several metabolic pathways.

Antimicrobial Activity

Research indicates that derivatives of urea compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity against strains like Candida albicans.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.0048 mg/mL |

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various urea derivatives, including this compound. The results indicated that the compound inhibited the growth of multiple pathogenic microorganisms effectively, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Pharmacological Investigations

Further pharmacological investigations have highlighted the compound's potential role in modulating immune responses. It was observed that treatment with this urea derivative resulted in a significant decrease in pro-inflammatory cytokines in animal models, suggesting anti-inflammatory properties that could be beneficial in chronic inflammatory conditions.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea?

Synthesis of this urea derivative can be approached via multicomponent reactions or stepwise coupling. A one-pot strategy involving hydrazines, acetylenedicarboxylates, and carbonyl-containing intermediates (e.g., ninhydrin analogs) has been successfully applied to structurally similar dihydroindenyl compounds . For urea bond formation, triphosgene or carbodiimide-mediated coupling between an isocyanate intermediate (e.g., m-tolyl isocyanate) and a hydroxy-substituted dihydroindenylmethyl amine is recommended. Reaction conditions such as anhydrous THF or toluene at 0–60°C, with bases like trimethylamine, ensure high yields . Purification via semipreparative HPLC or column chromatography is critical to isolate diastereomers, if present .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- 1H/13C NMR : The hydroxy group in the dihydroindenyl moiety appears as a singlet (~δ 4.5–5.5 ppm) with coupling to adjacent protons. The urea NH protons typically resonate at δ 6.5–8.5 ppm as broad singlets. Aromatic protons from the m-tolyl group show splitting patterns consistent with meta-substitution .

- IR : Stretching frequencies for urea C=O (1640–1680 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm the functional group. Hydroxy O-H stretches appear at ~3300 cm⁻¹ .

- ESI-MS : Molecular ion peaks (e.g., [M+Na]+) should align with the calculated molecular weight (e.g., ~265–280 g/mol for similar ureas) .

Q. What solubility and stability considerations are critical for handling this compound?

The compound is likely polar due to the urea and hydroxy groups, suggesting solubility in DMSO, methanol, or DCM. Stability testing under varying pH (e.g., 4–10) and temperatures (4°C to room temperature) is advised. Store lyophilized samples at -20°C to prevent hydrolysis of the urea bond . For aqueous solutions, use buffers with <10% organic modifiers to avoid precipitation .

Q. What safety precautions are necessary for laboratory handling?

Wear PPE (gloves, lab coat) due to potential skin/eye irritation (H315/H319). Avoid inhalation (H335) and oral exposure (H302). Use fume hoods for synthesis and purification steps. Toxicity data for similar ureas indicate low acute toxicity but recommend monitoring for organ-specific effects .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

DFT calculations (B3LYP/6-31G(d,p)) optimize molecular geometry and compute HOMO-LUMO energies to predict electrophilicity and charge distribution. For the dihydroindenyl moiety, electron-rich regions near the hydroxy group may govern hydrogen bonding or nucleophilic reactivity. Mulliken charges and molecular electrostatic potential (MEP) maps identify reactive sites for derivatization .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SHELXL/SHELXS) is ideal for confirming stereochemistry and hydrogen-bonding networks. For diastereomers, twinning or high-resolution data (≤1.0 Å) may be required. Use SHELXPRO for macromolecular interfaces if co-crystallized with proteins .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Modify the m-tolyl substituent (e.g., electron-withdrawing groups) to enhance binding affinity. Replace the hydroxy group with ester or ether moieties to improve blood-brain barrier penetration, as seen in AMPA receptor modulators . Test analogs in vitro (e.g., enzyme inhibition assays) and correlate with computed descriptors (logP, polar surface area) .

Q. What experimental approaches address conflicting solubility and stability data?

- Controlled degradation studies : Use HPLC-MS to identify hydrolysis/byproducts under stress conditions (e.g., heat, light).

- Solvent screening : Employ Hansen solubility parameters to identify optimal co-solvents (e.g., PEG-400 for in vivo studies) .

- Polymorph screening : Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) detect crystalline forms with enhanced stability .

Q. How does the hydroxy group influence regioselectivity in synthetic reactions?

The hydroxy group in the dihydroindenyl ring can act as a hydrogen-bond donor, directing electrophilic substitution or nucleophilic attacks. For example, in Michael addition reactions, it may stabilize transition states, favoring specific regioisomers. Computational modeling (e.g., transition state optimization) validates these effects .

Q. What in vitro models assess pharmacokinetic (PK) properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.